4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide
Description
4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
4-ethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-3-15-20(28-24-23-15)21(26)22-17-14-6-4-5-7-16(14)27-19(17)18(25)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDYCRFUGDCPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Benzofuran Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.
Introduction of Thiadiazole Ring: The thiadiazole ring is typically introduced through a cyclization reaction involving a thiosemicarbazide derivative and a suitable electrophile, such as a carboxylic acid or its derivative.
Coupling to Form Carboxamide: The final step involves the coupling of the benzofuran-thiadiazole intermediate with an appropriate amine or amide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran or thiadiazole rings, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, and electrophiles like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a building block in synthesizing more complex molecules. Its unique structure allows for various chemical transformations such as oxidation and substitution reactions, which can lead to the formation of novel derivatives with enhanced properties.
Biology
Research has indicated that this compound exhibits significant biological activity. Studies have focused on its potential antimicrobial, antifungal, and anticancer properties:
- Anticancer Activity : In vitro studies have shown that derivatives of thiadiazole compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have demonstrated promising results against human lung adenocarcinoma cells with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Properties : The compound's structural features suggest potential activity against various pathogens. Thiadiazole derivatives have been reported to possess antiviral properties against viruses like Dengue virus (DENV) with promising EC50 values indicating their effectiveness .
Medicine
The unique structure of this compound makes it a candidate for drug development. Its ability to interact with specific biological targets such as enzymes or receptors positions it as a potential therapeutic agent in treating diseases:
- Drug Development : The compound's mechanism of action involves binding to molecular targets that modulate critical biological pathways. Detailed studies are required to elucidate these interactions further .
Industrial Applications
In industry, this compound may be utilized in developing new materials such as polymers and coatings due to its chemical stability and reactivity. Its applications could extend to areas requiring durable materials with specific chemical properties.
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This includes its potential for selective enzyme inhibition, receptor modulation, and unique reactivity in chemical transformations.
Biological Activity
4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and its potential as a therapeutic agent.
Chemical Structure and Properties
The compound features a thiadiazole ring which is known for its diverse biological activities. The structure includes:
- Benzofuran core : Contributes to the compound's lipophilicity and ability to penetrate biological membranes.
- Thiadiazole moiety : Associated with various pharmacological effects such as antimicrobial and anticancer properties.
- Carboxamide functional group : Enhances solubility and bioavailability.
Molecular Formula :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiadiazole moiety acts as a hydrogen bond donor, facilitating interactions with enzymes and receptors involved in critical biological pathways. Notably, it may inhibit protein kinases, which are crucial in cancer progression.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways such as c-Met and VEGFR-2 .
- Structure-Activity Relationship (SAR) studies suggest that modifications in the benzofuran or thiadiazole rings can enhance potency against specific cancer types .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial effects:
- It exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain strains .
- The presence of electron-withdrawing groups in the structure has been linked to increased antimicrobial potency .
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer effects of a related thiadiazole compound on human cancer cell lines, revealing an IC50 value indicative of significant cytotoxicity. The compound was shown to induce cell cycle arrest and apoptosis through the inhibition of c-Met phosphorylation .
- Antimicrobial Screening : In a comprehensive evaluation of various thiadiazole derivatives, one compound exhibited superior activity against Staphylococcus aureus strains compared to traditional antibiotics like nitrofurantoin .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-ethyl-N-(2-(4-methylbenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and condensation. For example, thiadiazole derivatives are often synthesized via cyclization of carboxamide intermediates in polar aprotic solvents like DMF or acetonitrile under reflux. Key steps include:
- Condensation of benzofuran precursors with 4-methylbenzoyl chloride to form the benzofuran-3-yl intermediate .
- Cyclization using iodine and triethylamine in DMF to form the thiadiazole ring, with sulfur elimination observed via TLC monitoring .
- Optimal yields (>70%) are achieved with strict temperature control (80–100°C) and short reaction times (1–3 min for initial steps) to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Key markers include the ethyl group resonance (δ ~1.3 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and benzofuran aromatic protons (δ 7.2–8.1 ppm). The thiadiazole ring’s carbons appear at δ 160–170 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-S in thiadiazole) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 423.1 for C22H19N3O3S) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases, using ATP/NADPH depletion as a readout .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
- Methodological Answer :
- DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV suggests moderate reactivity) .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase). The thiadiazole and benzofuran moieties show hydrogen bonding with active-site residues (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
Q. How to resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HepG2) or serum content in media. Standardize protocols using ATCC-validated cells and RPMI-1640 + 10% FBS .
- Solubility Issues : Use DMSO stocks <0.1% to avoid solvent toxicity. Confirm solubility via HPLC (retention time ~4.2 min in C18 column) .
- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to account for degradation discrepancies .
Q. What strategies improve selectivity for cancer vs. non-cancerous cells in SAR studies?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2) at the benzofuran 2-position to enhance DNA intercalation selectivity .
- Prodrug Design : Mask the carboxamide as an ester (e.g., ethyl ester) to reduce off-target effects; hydrolyze in cancer cell esterases .
- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with activity. A contour map showing favorable hydrophobic regions (logP ~3.5) guides optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
